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Compound of Interest
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Cat. No.: B1162196 Get Quote

Volvaltrate B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Volvaltrate B is a chlorinated iridoid isolated from the medicinal plant Valeriana jatamansi (syn.

Valeriana wallichii DC.).[1] As a member of the valepotriate class of compounds, it has

garnered interest for its potential biological activities. This document provides a detailed

overview of the chemical structure, properties, and known biological effects of Volvaltrate B,

supported by available experimental data and methodologies.

Chemical Structure and Properties
Volvaltrate B is a complex iridoid ester. Its core structure is based on the iridoid skeleton,

which is characterized by a cyclopentanopyran ring system.

Chemical Structure
The chemical structure of Volvaltrate B is presented below:

Systematic Name: (1S,3R,5R,7S,8S,9S)-3,8-Epoxy-1,5-dihydroxyvalechlorine derivative

General Class: Iridoid, Valepotriate

(A 2D chemical structure image would be placed here in a full whitepaper)
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Physicochemical Properties
A summary of the known and predicted physicochemical properties of Volvaltrate B is provided

in Table 1. Experimentally determined data for properties such as melting point and specific

rotation are not readily available in the current literature. Iridoids are typically crystalline,

colorless, and bitter compounds that are soluble in water, ethanol, methanol, and acetone.[2]

Table 1: Physicochemical Properties of Volvaltrate B

Property Value Source

Molecular Formula C₂₇H₄₁ClO₁₁ [3]

Molecular Weight 577.1 g/mol [3]

CAS Number 1181224-13-4 [3]

Appearance

Amorphous white powder (as

isolated for related

compounds)

General observation for

iridoids

Boiling Point (Predicted) 632.3 ± 55.0 °C at 760 mmHg [4]

Density (Predicted) 1.26 ± 0.1 g/cm³ [4]

Storage Conditions

4°C for short-term, -4°C for

long-term storage is

recommended

[4]

Spectral Data
Detailed experimental spectral data for Volvaltrate B is limited in publicly accessible literature.

However, a comprehensive analysis would involve the following techniques for structural

elucidation and confirmation.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Proton NMR would be used to identify the number and types of hydrogen atoms,

their chemical environments, and their coupling relationships. Expected signals would
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include those for methyl, methylene, and methine protons on the iridoid core and the ester

side chains, as well as signals for olefinic protons.

¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms.

Expected signals would include those for carbonyl carbons in the ester groups, olefinic

carbons, and various aliphatic carbons of the iridoid skeleton and side chains.[1][5][6]

1.3.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

Fragmentation patterns observed in MS/MS experiments would provide structural information

about the ester side chains and the iridoid core.

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present

in Volvaltrate B, such as:

O-H stretching (from hydroxyl groups)

C-H stretching (from aliphatic and olefinic groups)

C=O stretching (from ester carbonyl groups)[7][8][9]

C-O stretching (from ether and ester linkages)

C-Cl stretching

Biological Activity and Signaling Pathways
Volvaltrate B has been investigated for its cytotoxic effects. While its direct effects on other

biological pathways are not extensively documented, related compounds from Valeriana

species are known to modulate the GABAergic system.

Cytotoxicity
Volvaltrate B has demonstrated moderate cytotoxicity against a panel of human cancer cell

lines. The reported IC₅₀ values are summarized in Table 2.
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Table 2: Cytotoxicity of Volvaltrate B against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)

A549 Lung Adenocarcinoma 0.89 - 9.76

PC-3M Metastatic Prostate Cancer 0.89 - 9.76

HCT-8 Colon Cancer 0.89 - 9.76

Bel-7402 Hepatoma 0.89 - 9.76

(Source: Lin et al., 2013[1])

The mechanism of this cytotoxicity has not been fully elucidated but may involve the induction

of apoptosis.

Potential GABAergic Activity
Extracts from Valeriana species are traditionally used for their sedative and anxiolytic effects,

which are thought to be mediated through the modulation of the GABAergic system.[3]

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central

nervous system. Its effects are mediated through GABAA and GABAB receptors. While specific

studies on Volvaltrate B's interaction with GABA receptors are lacking, it is a potential area for

future research.

Below is a conceptual signaling pathway for GABAA receptor modulation.
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Caption: Hypothetical modulation of GABA-A receptor signaling by Volvaltrate B.

Experimental Protocols
This section details the methodologies for the isolation of Volvaltrate B and the assessment of

its biological activities.

Isolation of Volvaltrate B
The following is a generalized workflow for the isolation of Volvaltrate B from Valeriana

jatamansi, based on protocols for similar compounds.
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Caption: General workflow for the isolation of Volvaltrate B.

Detailed Protocol:

Extraction: The air-dried and powdered whole plants of V. jatamansi are extracted with 95%

ethanol at room temperature.
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Concentration: The combined ethanol extracts are concentrated under reduced pressure to

yield a crude residue.

Partitioning: The residue is suspended in water and partitioned with ethyl acetate (EtOAc).

The EtOAc layer is collected and concentrated.

Chromatography: The EtOAc-soluble fraction is subjected to repeated column

chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/acetone or

chloroform/methanol).

Purification: Fractions containing Volvaltrate B, as identified by Thin Layer Chromatography

(TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC)

to yield the pure compound.

Cytotoxicity Assay
The cytotoxicity of Volvaltrate B can be determined using the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

Cell Seeding: Human cancer cells (e.g., A549, PC-3M, HCT-8, Bel-7402) are seeded in 96-

well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

Compound Treatment: The cells are treated with various concentrations of Volvaltrate B
(typically in a range from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control

(e.g., DMSO) is also included.

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is

incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of

the compound concentration.

GABA-A Receptor Binding Assay (Hypothetical for
Volvaltrate B)
A radioligand binding assay could be used to investigate the affinity of Volvaltrate B for the

GABAA receptor.

Protocol:

Membrane Preparation: Rat brain cortices are homogenized in a buffer and centrifuged to

prepare a crude synaptic membrane pellet.

Binding Assay: The membranes are incubated with a radiolabeled GABAA receptor ligand

(e.g., [³H]muscimol) in the presence and absence of varying concentrations of Volvaltrate B.

Separation: The bound and free radioligand are separated by rapid filtration through glass

fiber filters.

Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid

scintillation counting.

Data Analysis: The specific binding is determined by subtracting non-specific binding (in the

presence of a saturating concentration of a known GABAA agonist like GABA) from the total

binding. The IC₅₀ value for Volvaltrate B is calculated from competition binding curves.

Conclusion
Volvaltrate B is a chlorinated iridoid from Valeriana jatamansi with demonstrated cytotoxic

activity against several human cancer cell lines. While its full pharmacological profile is yet to

be elucidated, its structural relationship to other valepotriates suggests potential modulatory

effects on the GABAergic system. Further research is warranted to fully characterize its

physicochemical properties, delineate its mechanisms of action, and explore its therapeutic

potential. The experimental protocols outlined in this guide provide a framework for future

investigations into this promising natural product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1162196?utm_src=pdf-custom-synthesis
https://uanlch.vscht.cz/files/uzel/0048908/0004~~8_MNinfNAwA.pdf
https://cnc.nuph.edu.ua/wp-content/uploads/2020/03/Theoretical-part-Iridoids.pdf
https://www.biosynth.com/p/GXB22413/1181224-13-4-volvaltrate-b
https://www.bjoka-vip.com/product/562808.html
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://kpu.pressbooks.pub/organicchemistry/chapter/6-3-ir-spectrum-and-characteristic-absorption-bands/
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf
https://specac.com/theory-articles/interpreting-infra-red-spectroscopy/
https://www.benchchem.com/product/b1162196#volvaltrate-b-chemical-structure-and-properties
https://www.benchchem.com/product/b1162196#volvaltrate-b-chemical-structure-and-properties
https://www.benchchem.com/product/b1162196#volvaltrate-b-chemical-structure-and-properties
https://www.benchchem.com/product/b1162196#volvaltrate-b-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1162196?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

